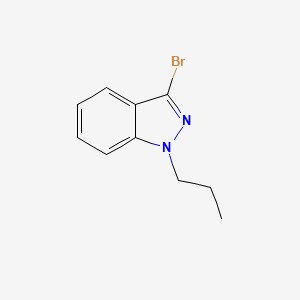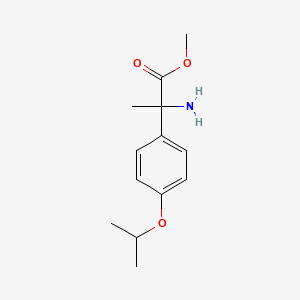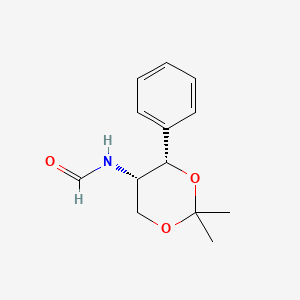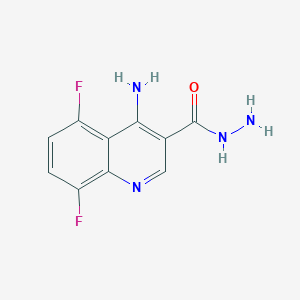![molecular formula C13H12N2O3 B11870472 3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione CAS No. 141397-15-1](/img/structure/B11870472.png)
3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Metil-7-fenil-1-oxa-2,7-diazaspiro[4.4]non-2-eno-6,8-diona es un compuesto heterocíclico que presenta una estructura espirocíclica. Este compuesto es notable por su disposición única de átomos, que incluye un átomo de oxígeno y dos átomos de nitrógeno dentro del marco espirocíclico.
Métodos De Preparación
La síntesis de 3-Metil-7-fenil-1-oxa-2,7-diazaspiro[4.4]non-2-eno-6,8-diona normalmente implica un proceso de varios pasos. Una ruta sintética común incluye la ciclo adición de nitriliminas a derivados de 3-arilideno-2(3H)-furanona, seguida de una reacción con hidrato de hidrazina para formar derivados de pirazolcarbohidrazida. Estos intermediarios sufren ciclación intramolecular al tratarlos con una mezcla de ácido clorhídrico y ácido acético para producir el compuesto espirocíclico deseado . Los métodos de producción industrial pueden variar, pero generalmente siguen principios similares de reacciones de ciclo adición y ciclación.
Análisis De Reacciones Químicas
3-Metil-7-fenil-1-oxa-2,7-diazaspiro[4.4]non-2-eno-6,8-diona se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Puede someterse a reacciones de sustitución donde uno o más átomos en la molécula se sustituyen por otros átomos o grupos. Los reactivos comunes utilizados en estas reacciones incluyen hidrato de hidrazina, ácido clorhídrico y ácido acético. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
3-Metil-7-fenil-1-oxa-2,7-diazaspiro[4.4]non-2-eno-6,8-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Su estructura única lo convierte en un candidato para estudiar interacciones biológicas y posible bioactividad.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor para el desarrollo de fármacos.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas
Mecanismo De Acción
El mecanismo de acción de 3-Metil-7-fenil-1-oxa-2,7-diazaspiro[4.4]non-2-eno-6,8-diona implica su interacción con objetivos moleculares y vías específicas. La estructura espirocíclica del compuesto le permite interactuar con enzimas y receptores de formas únicas, lo que potencialmente conduce a diversos efectos biológicos. Se requieren estudios detallados para dilucidar completamente los objetivos moleculares y las vías involucradas .
Comparación Con Compuestos Similares
3-Metil-7-fenil-1-oxa-2,7-diazaspiro[4.4]non-2-eno-6,8-diona se puede comparar con otros compuestos espirocíclicos similares, como:
- Clorhidrato de 3-Metil-1-oxa-3,8-diazaspiro[4.5]decan-2-ona
- Clorhidrato de 3-Metil-1-oxa-3,7-diazaspiro[4.4]nonan-2-ona
- Clorhidrato de 3-Metoxí-1-oxa-8-azaspiro[4.5]decano Estos compuestos comparten marcos espirocíclicos similares, pero difieren en sus sustituyentes y grupos funcionales específicos, lo que puede conducir a diferencias en sus propiedades químicas y biológicas .
Propiedades
Número CAS |
141397-15-1 |
|---|---|
Fórmula molecular |
C13H12N2O3 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
3-methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione |
InChI |
InChI=1S/C13H12N2O3/c1-9-7-13(18-14-9)8-11(16)15(12(13)17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clave InChI |
PWHKUGILSNZURL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2(C1)CC(=O)N(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)





![2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11870429.png)





